molecular formula C11H16O B13617897 3-Methyl-2-phenylbutan-1-ol

3-Methyl-2-phenylbutan-1-ol

Cat. No.: B13617897
M. Wt: 164.24 g/mol
InChI Key: CFBBCIIDENOGQU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbutan-1-ol is an organic compound with the molecular formula C11H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 3-methylbutanal) to form the desired alcohol . The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using catalysts such as palladium or platinum on carbon.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 3-Methyl-2-phenylbutan-1-one (ketone) or 3-Methyl-2-phenylbutanoic acid (carboxylic acid).

    Reduction: 3-Methyl-2-phenylbutane (alkane).

    Substitution: 3-Methyl-2-phenylbutyl chloride or bromide.

Scientific Research Applications

3-Methyl-2-phenylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. Its phenyl group contributes to its hydrophobic interactions with biological membranes and proteins. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

    2-Phenyl-2-butanol: Similar in structure but with the hydroxyl group attached to a different carbon atom.

    3-Methyl-3-pentanol: Similar in having a methyl group but lacks the phenyl group.

    Benzyl alcohol: Contains a phenyl group but lacks the additional methyl group.

Uniqueness: 3-Methyl-2-phenylbutan-1-ol is unique due to its specific arrangement of the hydroxyl, phenyl, and methyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-methyl-2-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBCIIDENOGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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